molecular formula C11H10N2 B1213797 Naphthalene-2-carboximidamide CAS No. 5651-14-9

Naphthalene-2-carboximidamide

Cat. No.: B1213797
CAS No.: 5651-14-9
M. Wt: 170.21 g/mol
InChI Key: URXJHZXEUUFNKM-UHFFFAOYSA-N
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Description

Naphthalene-2-carboximidamide is an organic compound with the molecular formula C11H10N2. It is a derivative of naphthalene, characterized by the presence of a carboximidamide group at the second position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Naphthalene-2-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

While specific safety data for Naphthalene-2-carboximidamide was not found, a related compound, Naphthalene, is classified as a flammable solid and suspected of causing cancer .

Future Directions

While specific future directions for Naphthalene-2-carboximidamide were not found, there are ongoing research efforts in the field of naphthalene diimides (NDIs), exploring their applications in areas such as artificial photosynthesis and solar cell technology .

Mechanism of Action

Target of Action

Naphthalene-2-carboximidamide primarily targets the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the breakdown of blood clots, and it is involved in cell migration and tissue remodeling.

Mode of Action

This compound interacts with its target by specifically cleaving the zymogen plasminogen to form the active enzyme plasmin . This interaction results in changes in the enzymatic activity, leading to the breakdown of blood clots.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the breakdown of blood clots due to the activation of plasmin. This can lead to enhanced blood flow and tissue remodeling .

Biochemical Analysis

Biochemical Properties

Naphthalene-2-carboximidamide plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to interact with drug-metabolizing enzymes (DMEs), which are critical determinants of drug safety and efficacy . These interactions can be categorized into microbiome-DME interactions, xenobiotics-DME interactions, and host protein-DME interactions. The nature of these interactions involves the transformation of the parent compound into metabolites with different physicochemical and pharmacological properties.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to naphthalene, a related compound, has been linked to region-specific toxicity in airway club cells through cytochrome P450-mediated bioactivation . This results in oxidative stress, changes in energy supply, and ultimately, cell loss in the airway epithelium. These effects highlight the potential impact of this compound on cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to specifically cleave the zymogen plasminogen to form the active enzyme plasmin . This interaction underscores its role in modulating enzymatic activity and influencing biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that naphthalene exposure leads to distinct metabolomic changes in lung regions, with variations observed at different time points post-exposure . These temporal changes are crucial for understanding the stability, degradation, and long-term effects of this compound on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research indicates that naphthalene exposure can lead to cytotoxicity in airway epithelial cells, with juvenile animals being more susceptible . Higher doses may result in more pronounced toxic or adverse effects, highlighting the importance of dosage considerations in evaluating the safety and efficacy of this compound.

Metabolic Pathways

This compound is involved in metabolic pathways that include the reduction of the aromatic ring system of 2-naphthoic acid to initiate ring cleavage . This process is analogous to the benzoyl-coenzyme A pathway for monoaromatic hydrocarbons. The compound’s involvement in these pathways underscores its role in influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Membrane transport proteins facilitate the flux of molecules across cell membranes, playing a crucial role in the absorption, distribution, metabolism, and elimination of the compound . These interactions affect the localization and accumulation of this compound within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function within the cell. For example, the subcellular localization of certain proteins can determine their stability and protective capacity . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-2-carboximidamide can be synthesized through several methods. One common approach involves the reaction of 2-naphthylamine with cyanamide under acidic conditions. The reaction typically proceeds as follows:

    Starting Material: 2-naphthylamine

    Reagent: Cyanamide

    Conditions: Acidic medium (e.g., hydrochloric acid)

The reaction yields this compound as the primary product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of 2-nitronaphthalene to produce 2-naphthylamine, followed by the reaction with cyanamide under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-2-carboxylic acid.

    Reduction: Reduction reactions can convert it to naphthalene-2-carboxamidine.

    Substitution: It can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed

    Oxidation: Naphthalene-2-carboxylic acid

    Reduction: Naphthalene-2-carboxamidine

    Substitution: Various substituted derivatives depending on the reagent used

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-1-carboximidamide
  • Naphthalene-2-carboxamidine
  • Naphthalene-2-carboxylic acid

Uniqueness

Naphthalene-2-carboximidamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

naphthalene-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXJHZXEUUFNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205052
Record name beta-Naphthamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5651-14-9
Record name beta-Naphthamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005651149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Naphthamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of Naphthalene-2-carboximidamide derivatives and their potential applications?

A1: this compound derivatives are a class of organic compounds characterized by a naphthalene ring structure with a carboximidamide group at the 2-position. This core structure can be further modified with various substituents. One example is 7-[[2-[[1-(1-Iminoethyl)piperidin-4-yl]oxy]-9H-carbazol-9-yl] methyl]this compound (ZK-806450), which has been studied for its interaction with bovine trypsin []. These modifications can significantly influence the compound's pharmacological properties, including its target specificity, potency, and overall therapeutic profile. While specific data like molecular formula, weight, and spectroscopic information for these derivatives are not provided in the abstracts, researchers are actively exploring these compounds for therapeutic applications [].

Q2: How does the structure of this compound derivatives influence their interaction with trypsin?

A2: The research highlights the binding of a specific this compound derivative, ZK-806450, to bovine trypsin []. While the exact mechanism of interaction isn't detailed in the abstract, it's likely that the specific arrangement of the 7-[[2-[[1-(1-Iminoethyl)piperidin-4-yl]oxy]-9H-carbazol-9-yl] methyl] substituent on the naphthalene ring plays a crucial role in binding affinity and specificity to the trypsin active site. Further research into the structure-activity relationship (SAR) of various this compound derivatives is necessary to elucidate the precise structural features responsible for their interaction with trypsin and their potential inhibitory activity.

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